Journal Name:Food Engineering Reviews
Journal ISSN:1866-7910
IF:6.738
Journal Website:http://www.springer.com/food+science/journal/12393
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:15
Publishing Cycle:
OA or Not:Not
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-02-01 , DOI:
10.2118/209229-pa
Summary Polymer flooding is a mature chemical enhanced oil recovery (EOR) technology with more than 40 years of laboratory- and field-scale applications. Nevertheless, polymers exhibit poor performance in carbonates owing to their complex nature of mixed-to-oil wettability, high temperature, high salinity, and heterogeneity with low permeability. The main objective of this study is to experimentally evaluate the performance of a potential biopolymer (scleroglucan) in carbonates under harsh conditions of high temperature and high salinity. This experimental investigation includes polymer rheological studies as well as polymer injectivity tests. Rheological studies were performed on the biopolymer samples to measure the polymer viscosity as a function of concentration, shear rate, salinity, and temperature. Injectivity characteristics of this biopolymer were also examined through single-phase corefloods using high permeability carbonate outcrops. The injectivity tests consisted of two stages of water preflush and polymer injection. These tests were conducted using high salinity formation water [167,000 ppm total dissolved solids (TDS)] and seawater (43,000 ppm TDS) at both room (25°C) and high temperature (90°C) conditions. The rheological tests showed that the biopolymer has a high viscosifying power, and it exhibits a shear-thinning behavior that is more prevalent at higher polymer concentrations. Also, a pronounced effect was observed for water salinity on both polymer filterability and injectivity. Moreover, the biopolymer exhibited better filterability at the high temperature as opposed to the room temperature. From the injectivity tests, the shear-thinning behavior of this biopolymer in the porous media was confirmed as the resistance factor (RF) decreased with increasing the flow rate applied. The potential biopolymer showed good injectivity at both the room and the high temperatures. A limited number of studies have evaluated the rheological and injectivity performance of this newly developed EOR grade scleroglucan biopolymer in carbonates under harsh conditions of high salinity and high temperature. Most of the previous studies were performed in sandstones under relatively mild salinity and temperature conditions. Hence, this study provides further insight into the performance of this biopolymer and encourages application in carbonates under harsh salinity and temperature conditions.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-01-17 , DOI:
10.2118/201482-pa
Summary Reservoir rock wettability plays an important role in waterflooding especially in fractured carbonate reservoirs because oil recovery tends to be inefficient from the mixed-wet or oil-wet rock matrix. Improved oil recovery has been observed by adjusting the concentrations of potential-determining ions (PDIs) to alter the wettability of carbonate rocks. Our previous study showed that the oil recovery from carbonate reservoirs by waterflooding can be enhanced by the addition of glycine, the simplest amino acid. The interaction of glycine anion and oil-wet carbonate surfaces was confirmed in contact angle measurements and yielded the incremental oil recovery in imbibition experiments. This paper presents a surface complexation model (SCM) for the interaction between glycine and oil-wet carbonate surfaces that considers the impact of temperature, pH, salinity, and the concentrations of PDIs. The proposed SCM was tuned based on the zeta potential (ZP) data reported for synthetic calcite in glycine solutions. The tuned model predicts that the strong affinity of glycine for the oil-wet carbonate surface causes the carboxylic acids to desorb from the surface. The concentration of adsorbed carboxylic acids was in qualitative agreement with the water-wetting state of carbonate rocks inferred from the reported contact angle and spontaneous imbibition experiments. Moreover, the model indicates that glycine’s performance as a wettability alteration agent improves significantly at high temperatures. It also suggests that enhanced oil recovery (EOR) by formation brine (FB) with 1 to 3 wt% glycine at high temperatures should be similar to the injection of low-salinity seawater (LSW). The proposed SCM supports glycine’s potential to change the wettability of oil-wet carbonates at high salinity, high hardness, and high temperature.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-11-30 , DOI:
10.2118/199032-pa
Summary A common approach to forecast production from unconventional reservoirs is to extrapolate single-phase flow solutions. This approach ignores the effects of multiphase flow, which exist once the reservoir pressure falls below the bubble/dewpoint. This work introduces a new two-phase (oil and gas) flow solution suitable to extrapolating oil and gas production using scaling principles. In addition, this study compares the application of the two-phase and the single-phase solutions to estimates of production from tight-oil wells in the Wolfcamp Formation of west Texas. First, we combine the oil and the gas flow equations into a single two-phase flow equation. Second, we introduce a two-phase pseudopressure to help linearize the pressure diffusivity equation. Third, we cast the two-phase diffusion equation into a dimensionless form using inspectional analysis. The output of the model is a predicted dimensionless flow rate that can be easily scaled using two parameters: a hydrocarbon pore volume and a characteristic time. This study validates the solution against results of a commercial simulator. We also compare the results of both the two-phase and the single-phase solutions to forecast wells. The results of this research are the following: First, we show that single-phase flow solutions will consistently underestimate the oil ultimate recovery factors (URFs) for solution gas drives. The degree of underestimation will depend on the reservoir and flowing conditions as well as the fluid properties. Second, this work presents a sensitivity analysis of the pressure/volume/temperature (PVT) properties, which shows that lighter oils (more volatile) will yield larger recovery factors for the same drawdown conditions. Third, we compare the estimated ultimate recovery (EUR) predictions for two-phase and single-phase solutions under boundary-dominated flow (BDF) conditions. The results show that single-phase flow solutions will underestimate the ultimate cumulative oil production of wells because they do not account for liberation of dissolved gas and its subsequent expansion (pressure support) as the reservoir pressure falls below the bubblepoint. Finally, the application of the two-phase model provides a better fit when compared with the single-phase solution. The present model requires very little computation time to forecast production because it only uses two fitting parameters. It provides more realistic estimates of URFs and EURs, when compared with single-phase flow solutions, because it considers the expansion of the oil and gas phases for saturated flow. Finally, the solution is flexible and can be applied to forecast both tight-oil and gas condensate wells.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-15 , DOI:
10.2118/203281-pa
Summary Low-salinity water (LSW) flooding is an attractive enhanced oil recovery (EOR) option, but its mechanism leading to EOR is poorly understood, especially in carbonate rock. In this paper, we investigate the main reason behind two tertiary LSW coreflood tests that failed to demonstrate promising EOR response in reservoir carbonate rock; additional oil recovery factors by the LSW injection were only +2% and +4% oil initially in place. We suspected either the oil composition (lack of acid content) or the recovery mode (tertiary mode) was inappropriate. Therefore, we repeated the experiments using an acid-enriched oil sample and injected LSW in the secondary mode. The result showed that the low-salinity effect was substantially enhanced; the additional oil recovery factor by the tertiary LSW injection jumped to +23%. Moreover, it was also found that the secondary LSW injection was more efficient than the tertiary LSW injection, especially in the acid-enriched oil reservoir. In summary, it was concluded that the total acid number (TAN) and the recovery mode appear to be the key successful factors for LSW in our carbonate system. To support the conclusion, we also performed contact angle measurement and spontaneous imbibition tests to investigate the influence of acid enrichment on wettability, and moreover, LSW injection on wettability alteration.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-21 , DOI:
10.2118/208603-pa
Summary The main objective of this study was to provide rock typing of the producing formation based on high-resolution computed tomography (CT) scanning and nuclear magnetic resonance (NMR) data in combination with routine core analyses results. The target formation is composed of a shallowing up sequence of clastic rocks. Siltstones in its base are gradually replaced by sandstones toward its top. Initially, only sandstones were considered as oil-bearing, while siltstones were considered as water-bearing based on saturation calculation by means of Archie’s equation (Archie 1942) with the same values of cementation and saturation exponent for the whole formation. However, follow-up well tests detected considerable oil inflow also from the base of the reservoir composed of siltstones. Therefore, better rock typing was needed to improve the initial saturation distribution calculation. An applied approach that was based on integrated analysis of rock microstructural characteristics and derived from the NMR and CT techniques and conventional properties used for reserves calculation appeared to be an effective tool for rock typing polymineral clastic reservoirs. Measuring porous network characteristics and conventional properties in the same core plug enables a confident correlation between all measured parameters. Consequently, rock typing of samples based on flow units’ microstructural characteristics derived from NMR and CT scanning has shown a very good consistency with each other. As a result, four rock types were distinguished within a formation, which were previously interpreted as a single rock type. The detailed rock typing of the reservoir allowed more accurate reserves calculation and involvement of additional intervals into the production. Besides porous media characterization, CT scanning proved to be an effective tool for detecting minerals, such as pyrite and carbonates, characterizing depositional environments. Increasing content of pyrite in siltstones, detected by CT scanning and X-ray fluorescence spectroscopy, indicates deeper and less oxic conditions, while the presence of carbonate shell debris indicates shallower, more oxic depositional settings. The NMR test results show that the NMR signal distribution is affected by both pore size distribution and mineralogical composition. An increase of pyrite content caused shifting of the T2 distribution to the lower values, while carbonate inclusions caused shifting of the T2 distribution to higher values relative to the other samples not affected by these mineral inclusions. Because NMR distribution is affected by multiple factors, applying Т2cutoff values alone for rock typing can lead to ambiguous interpretation. Applying CT scanning next to NMR data increases the reliability of rock typing. The proposed laboratory workflow, including a combination of nonhazardous and nondestructive tests, allowed reliable differentiation of the rock samples based on multiple parameters that were interpreted in relationship with each other. Because the designed laboratory test workflow enabled both justified separation of the samples by rock type and determination of parameters used for reserves calculation, it can be recommended for further application in polymineral clastic reservoirs. Because the proposed techniques are nondestructive, the same samples can be applied for multiple tests including special core analysis (or SCAL).
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-23 , DOI:
10.2118/208583-pa
Summary Water-alternating gas (WAG) as a tertiary recovery method is applied to oil reservoirs at a later stage of reservoir life to more or less success depending on field and operation. Uncertainty in WAG optimization has been shown to be dependent on several factors including reservoir characterization, WAG timing, and its operation. In this paper, we comprehensively explore WAG optimization in the context of WAG operating parameters and hysteresis, the first paper to explore both simultaneously. WAG operating parameters have been analyzed and optimized at both the core and field scale with a general conclusion that the timing, miscibility, WAG ratio, cycle time, and number of cycles play a varying role in the WAG optimization. Reservoir characterization has considered well configuration, oil type, rock properties, and hysteresis in relative permeability. Due to the cyclic nature of WAG and the dependency of the relative permeability on the saturation history, the relative permeability hysteresis modeling plays a key role in WAG performance whereby different hysteresis models will predict different results, as shown in literature. In this paper, we consider the choice of the hysteresis model and WAG operating parameters on WAG optimization. First, a sensitivity analysis is performed to evaluate the effect of hysteresis models (no hysteresis, Carlson, and Killough) on a large number of WAG development scenarios sampled by the Latin hypercube sampling method. Next, optimizations were conducted to compare and analyze the optimum recovery factor and corresponding optimal WAG operating parameters for various combinations of hysteresis models. The results of the study indicate that excluding hysteresis modeling from simulations would likely lead to a higher predicted produced volume of the nonwetting phases, that is, oil and gas, and a lower predicted produced volume of the wetting phase, that is, water. Also, the optimal recovery factor as well as the optimal WAG operating parameters can be significantly affected by the choice of the hysteresis models.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-02-01 , DOI:
10.2118/200400-pa
Summary Reservoir cooling by water or wastewater injection can significantly change the stress in the target injection zones and the bounding layers. Out-of-zone fracture growth is substantially affected by these poro-thermo-elastic stress changes occurring in heterogeneous rock layers. No previous study has systematically investigated the influence of both heat conduction and convection and the associated stress alteration and fracture height growth during long-term water injection in multiple layers. Without understanding this coupled effect, it is not possible to predict the injection-induced fracture geometry or the conditions under which these fractures will breach the bounding shale layers. This paper presents a model and results that clearly show that accounting for thermal conduction between the injection sand and the bounding shale is crucial in predicting fracture containment during water injection. We developed a fully coupled compositional reservoir/fracturing simulator that solves poro-thermo-elastic equations. We used it to simulate 3D fracture propagation induced by cold water injection and, at the same time, calculate changes in the stress field induced by thermo-poro-elastic effects in heterogeneous reservoir layers. The stress in the bounding layer is shown to change significantly as a result of thermal conduction from the layer below. We first validate our model with existing analytical solutions and then present synthetic cases and simulate a field case. Simulation results show that fracture height growth can be underpredicted if heat conduction between the target injection sands and bounding shales is ignored. We identify the effects of fluid properties, rock properties, and injection temperature on thermal-conduction-induced stress changes and fracture containment for the first time.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-04-01 , DOI:
10.2118/206024-pa
Summary The efficiency of a polymer flood depends on polymer transport and retention. Most studies on polymer transport in the literature have been focused on high-permeability sandstones. A limited number of investigations have been conducted in carbonates with permeability less than 100 md and very few in the presence of residual oil. In this work, transport of four polymers with different molecular weights (MW) and functional groups was studied in 1-ft-long Edwards Yellow outcrop cores (permeability < 50 md) with and without residual oil. The retention of polymers was estimated by both the material balance method and the double-bank method. The polymer concentration in coreflood effluents was measured by both the total organic carbon (TOC) analyzer and the capillary tube pressure drop. The results demonstrated that in tight carbonate rocks at 100% water saturation, partially hydrolyzed acrylamide (HPAM) polymers exhibited high retention (>160 µg/g), inaccessible pore volume (IPV) greater than 7%, and high residual resistance factor (RRF) (>9). The propagation of HPAM improved with the residual oil saturation and the retention was reduced by 50 µg/g because of thin oil films in pores that prevented the direct adsorption of the carboxyl group of polymers on the mineral surface. The sulfonated polyacrylamide, AN132, showed low retention (<15 µg/g) and negligible IPV in all experiments. The RRF of AN132 in the water-saturated rock was less than 2, indicating minimal blocking of pore throats in these tight rocks. The RRF of the AN132 polymer increased slightly in the presence of residual oil saturation because of partial blocking of the smaller pore throats available for polymer propagation in the oil-aged core.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-10 , DOI:
10.2118/208587-pa
Summary Rayleigh frequency-shift-based distributed strain sensing (RFS-based DSS) is a fiber-optic-based diagnostic technique, which can measure the strain change along the fiber. The spatial resolution of RFS-based DSS can be as low as 0.2 m, and the measuring sensitivity is less than 1 με. Jin et al. (2021) presented a set of DSS data from the Hydraulic Fracture Test Site 2 project to demonstrate its potential to characterize near-wellbore fracture properties and to evaluate perforation efficiency during production and shut-in periods. Extensional strain changes are observed at locations around perforations during a shut-in period. At each perforation cluster, the observed responses of strain changes are significantly different. However, the driving mechanisms for the various observations are not clear, which hinders accurate interpretations of DSS data for near-wellbore fracture characterization. In this study, we applied a coupled flow and geomechanics model to simulate the observed DSS signals under various fractured reservoir conditions. The objective is to improve understanding of the DSS measurements and characterize near-wellbore fracture geometry. We used our in-house coupled flow and geomechanics simulator, which is developed by a combined finite-volume and finite-element method, to simulate strain responses within and near a fracture during shut-in and reopen periods. Local grid refinement was adopted around fractures and the wellbore, so that the simulated strain data can accurately represent the DSS measurements. The plane-strain condition is assumed. Numerical models with various fracture geometries and properties were constructed with representative parameters and in-situ conditions of the Permian Basin. The simulated well was shut-in for 4 days after producing 240 days, and reopened again for 1 day, following the actual field operation as shown in Jin et al. (2021). The characters of the strain changes along the fiber were analyzed and related to near-wellbore fracture properties. A novel diagnostic plot of relative strain change vs. wellbore pressure was presented to infer near-wellbore fracture characteristics. The impacts of permeability and size of the near-wellbore-stimulated region, fracture length, and near-perforation damage zone on strain responses were investigated through sensitivity analysis. The strain responses simulated by our model capture the observed signatures of field DSS measurements. During the shut-in period, clear positive strain changes are observed around the perforation locations, forming a “hump” signature. The shape of the “hump” region and peak value of each “hump” are dependent on the size and permeability of the near-wellbore fractured zone. Once the well is reopened, the strain changes decrease as the pressure drops. However, in one cycle of shut-in and reopen, the strain-pressure diagnostic plot shows path dependency. The discrepancy between the shut-in and reopen periods is highly influenced by the properties of near-wellbore fractured zones. The differences in the strain-pressure diagnostic plots can help to identify the conductive fractures. This study provides better understandings of the DSS measurements and their relations to the near-wellbore fracture properties, which is of practical importance for near-wellbore fracture characterization and completion/stimulation optimization.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-08-17 , DOI:
10.2118/200875-pa
Summary Shale wells are often shut in after hydraulic fracturing is completed. Shut-in often lasts for an extended period in the perceived hope of improving the ultimate oil recovery. However, current literature does not show a strong consensus on whether shut-in will improve ultimate oil recovery. Because of the delayed production, evaluating the benefits of shut-in in improving the ultimate oil recovery is crucial. Otherwise, shut-in would merely delay the production and harm the economic performance. In this paper, we use a numerical flow-geomechanical modeling approach to investigate the effect of imbibition on shut-in potentials to improve the ultimate oil recovery. We propose that imbibition is one of the strongly confounding variables that causes mixed conclusions in the related literature. The investigation methodology involves probabilistic forecasting of three reservoir realization models validated based on the same field production data. Each of the models represents different primary recovery-driving mechanisms, such as imbibition-dominant and compaction-dominant recovery. A parametric study is conducted to explore and identify the specific reservoir conditions in which shut-in tends to improve shale oil recovery. Ten reservoir parameters that affect the imbibition strength are studied under different shut-in durations. Comparison among the three models quantitatively demonstrates that shut-in tends to improve both the ultimate oil recovery and net present value (NPV) only if the shale reservoir demonstrates imbibition-dominant recovery. A correlation among ultimate oil recovery, flowback efficiency, and NPV also shows that there is no strong relationship between flowback efficiency and ultimate oil recovery. This study is one of the first to emphasize the importance of quantifying the imbibition strength and its contribution in helping recover the shale oil for optimum flowback and shale well shut-in design after hydraulic fracturing.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 27 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/fere/default.aspx